![molecular formula C11H22N2O B13207105 N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclopentyl ring and an aminomethyl group, making it a valuable compound in various scientific studies .
Métodos De Preparación
The synthesis of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The product is then purified using standard techniques such as recrystallization or chromatography .
the synthesis can be scaled up using similar reaction conditions and purification techniques .
Análisis De Reacciones Químicas
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: In industrial research, it is used to develop new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s cyclopentyl ring provides structural stability and enhances its binding affinity to the target sites .
Comparación Con Compuestos Similares
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide can be compared with similar compounds such as:
N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a dimethyl group.
N-[3-(Aminomethyl)cyclopentyl]-5-methylpyrimidin-2-amine: This compound contains a pyrimidine ring, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)cyclopentyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Clave InChI |
WQFGIHQFHXARLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1CCC(C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



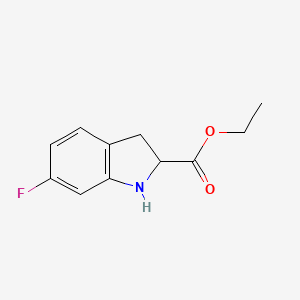
amine](/img/structure/B13207035.png)
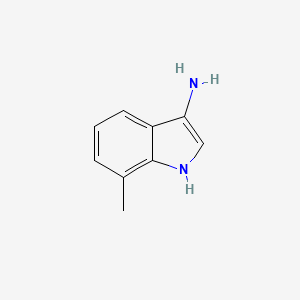
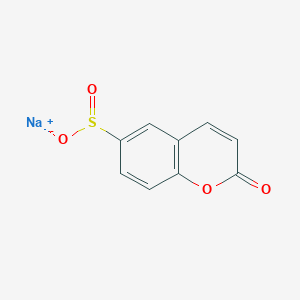

![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
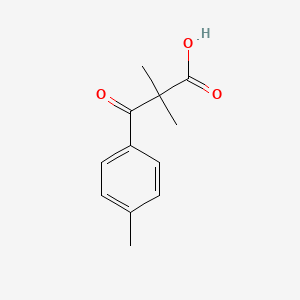
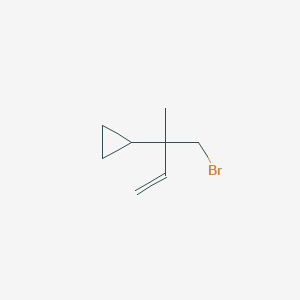
![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

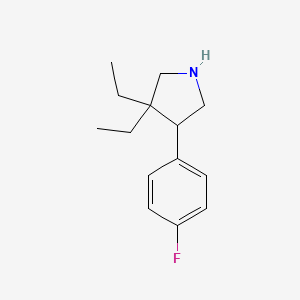
![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
